Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride
Description
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride (CAS: 1187932-65-5) is a morpholine-derived compound characterized by a methyl ester group attached to a 6,6-dimethyl-substituted morpholine ring. Its molecular formula is C₈H₁₅NO₃·HCl, with a molecular weight of 195.66 g/mol . Structurally, the morpholine ring features two methyl groups at the 6-position, distinguishing it from simpler morpholine derivatives. The compound’s SMILES notation is COC(=O)CC1CNCCO1, and its InChIKey is PVCYXJXAUBLSJG-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 138.5 to 147.8 Ų, suggesting moderate molecular size and polarity .
Properties
IUPAC Name |
methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-5-7(13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQQJWYKAVFNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)OC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride typically involves the reaction of 6,6-dimethylmorpholine with methyl bromoacetate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Pharmaceutical Applications
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate; hydrochloride has been investigated for its potential therapeutic uses. It is particularly noted for its role in modulating biological pathways relevant to disease treatment.
1.1. Hedgehog Signaling Pathway Modulation
Research indicates that this compound can influence the hedgehog signaling pathway, which is crucial in the development of various cancers. A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in specific cancer models, suggesting potential as an anti-cancer agent .
1.2. Neuropharmacological Effects
The morpholine moiety of the compound suggests possible neuropharmacological applications. Studies have indicated that compounds with similar structures exhibit effects on neurotransmitter systems, which could lead to developments in treating neurological disorders .
Chemical Synthesis and Research Applications
The synthesis of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate; hydrochloride is significant in organic chemistry research. Its unique structure allows chemists to explore reaction mechanisms and develop new synthetic pathways.
2.1. Synthetic Methodologies
A variety of synthetic methodologies have been developed for this compound, including:
- Refluxing with Acetic Anhydride : This method allows for efficient esterification.
- Use of Catalysts : Catalysts such as triethylamine have been employed to enhance yields during synthesis .
Analytical Applications
Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate; hydrochloride is utilized in analytical chemistry for developing new techniques to analyze pharmaceutical compounds.
3.1. Chromatographic Techniques
This compound serves as a standard reference material in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its purity and stability make it an ideal candidate for method validation in pharmaceutical analysis .
Case Studies
Several case studies highlight the applications of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate; hydrochloride:
Mechanism of Action
The mechanism of action of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-(Morpholin-2-yl)acetate Hydrochloride
- Molecular Formula: C₇H₁₃NO₃·HCl
- Key Differences : Lacks the 6,6-dimethyl substitution on the morpholine ring.
- Properties : Lower molecular weight (195.64 g/mol ) and slightly reduced steric bulk due to the absence of methyl groups. Predicted CCS values for [M+H]+ and [M+Na]+ adducts are 139.7 and 147.8 Ų , respectively, indicating comparable polarity to the dimethyl analog .
- Synthesis: Likely synthesized via esterification of morpholine intermediates, as seen in analogous protocols (e.g., methanol reflux with sulfuric acid for ester formation) .
2-Morpholinoacetic Acid Hydrochloride
- Molecular Formula: C₆H₁₁NO₃·HCl
- Key Differences : Replaces the methyl ester with a carboxylic acid group and substitutes the morpholine at the 4-position (vs. 2-position in the target compound).
- Properties: Higher polarity due to the free carboxylic acid, with a molecular weight of 181.62 g/mol.
Ethyl 2-(Morpholin-3-yl)acetate Hydrochloride
- Molecular Formula: C₈H₁₅NO₃·HCl
- Key Differences : Ethyl ester group instead of methyl and morpholine substitution at the 3-position.
- Properties : Similar molecular weight (209.67 g/mol ) but distinct stereoelectronic effects due to the ethyl group’s increased lipophilicity and the 3-morpholinyl orientation .
Structural and Physicochemical Data Table
Q & A
Q. Q1. How can the synthesis of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride be optimized for higher yield and purity in academic settings?
Methodological Answer: Synthetic optimization requires precise control of reaction parameters. For example, the morpholine ring formation and esterification steps benefit from temperature modulation (e.g., maintaining 40–60°C to avoid side reactions) and solvent selection (e.g., anhydrous dichloromethane or acetonitrile to prevent hydrolysis). Catalytic bases like potassium carbonate or triethylamine can enhance reaction efficiency, while stoichiometric adjustments (e.g., 1.2 equivalents of methyl chloroacetate) improve esterification yields. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, gradient elution) ensures high purity .
Q. Q2. What factors influence the solubility and stability of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride in aqueous and organic media?
Methodological Answer: The hydrochloride salt form significantly enhances aqueous solubility due to ionic dissociation, but stability depends on pH and temperature. In aqueous buffers (pH 4–6), the compound remains stable for >24 hours at 4°C, whereas alkaline conditions (pH >8) accelerate ester hydrolysis. In organic solvents (e.g., DMSO, methanol), stability is prolonged if stored anhydrously at −20°C. Researchers should validate solubility via UV-Vis spectroscopy (λ = 210–230 nm) and monitor degradation using HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Advanced Research Questions
Q. Q3. How can conflicting data on the biological activity of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride across cell-based assays be resolved?
Methodological Answer: Discrepancies in bioactivity often arise from variations in cell permeability, metabolic stability, or enantiomeric purity. To address this:
- Enantiomer Analysis: Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm the (S)- or (R)-configuration, as stereochemistry critically impacts target binding .
- Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Adjust assay media (e.g., serum-free vs. serum-containing) to mimic physiological conditions .
- Target Engagement Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities for suspected targets (e.g., enzymes in oncogenic pathways) .
Q. Q4. What mechanistic insights exist for the hydrolysis of the acetate ester moiety in Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride under physiological conditions?
Methodological Answer: Hydrolysis kinetics and pathways are pH-dependent:
- Acidic Conditions (pH <4): Protonation of the morpholine nitrogen reduces nucleophilicity, slowing hydrolysis. The ester undergoes acid-catalyzed cleavage, forming 2-(6,6-dimethylmorpholin-2-yl)acetic acid.
- Neutral/Physiological pH (7.4): Hydrolysis is mediated by esterases or hydroxide ions. Use deuterated solvents (D2O) and ¹H-NMR to track deuterium incorporation at the α-carbon, confirming nucleophilic attack mechanisms.
- Enzymatic Pathways: Incubate with human carboxylesterase 1 (hCE1) and monitor product formation via LC-MS. Competitive inhibition studies (e.g., with bis-4-nitrophenyl phosphate) validate enzyme involvement .
Structural and Functional Analysis
Q. Q5. How can structure-activity relationship (SAR) studies guide the modification of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride to enhance target selectivity?
Methodological Answer: SAR strategies focus on key structural motifs:
- Morpholine Ring: Introduce substituents (e.g., trifluoromethyl at C6) to modulate lipophilicity and hydrogen-bonding capacity. Compare LogP values (shake-flask method) and cellular uptake (fluorescence tagging) .
- Ester Group: Replace the methyl ester with bioisosteres (e.g., ethyl, tert-butyl) or prodrug moieties (e.g., pivaloyloxymethyl) to alter metabolic stability. Assess hydrolysis rates in plasma and cytotoxicity in HEK293 cells .
- Chiral Center: Synthesize enantiomers via asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) and evaluate IC50 differences in kinase inhibition assays .
Q. Q6. What analytical techniques are most reliable for characterizing polymorphic forms of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride?
Methodological Answer: Polymorphism impacts solubility and bioavailability. Use:
- PXRD: Identify distinct crystalline phases (e.g., Form I vs. Form II) by comparing diffraction patterns (2θ = 5–40°).
- DSC/TGA: Monitor thermal events (melting points, decomposition) to assess stability.
- Solid-State NMR: Resolve conformational differences (e.g., ¹³C CP/MAS NMR for carbonyl carbon environments).
- Raman Spectroscopy: Detect subtle lattice vibrations (e.g., 500–1800 cm⁻¹ range) to distinguish amorphous vs. crystalline content .
Data Interpretation and Validation
Q. Q7. How should researchers address discrepancies in reported IC50 values for Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride across enzymatic assays?
Methodological Answer: Variability often stems from assay design:
- Substrate Concentration: Ensure substrate levels are below Km to avoid saturation artifacts.
- Pre-incubation Time: Standardize equilibration periods (e.g., 30 minutes at 37°C) to account for slow-binding inhibition.
- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Data Normalization: Use Z-factor analysis to assess assay robustness and discard outliers with %CV >20% .
Q. Q8. What computational approaches can predict the binding mode of Methyl 2-(6,6-dimethylmorpholin-2-yl)acetate hydrochloride to novel biological targets?
Methodological Answer: Combine:
- Molecular Docking (AutoDock Vina): Screen against homology models of targets (e.g., GPCRs) using flexible ligand sampling.
- MD Simulations (GROMACS): Simulate ligand-receptor complexes (50 ns trajectories) to assess binding stability (RMSD <2 Å).
- Free Energy Calculations (MM/PBSA): Estimate ΔGbinding to prioritize high-affinity targets. Validate predictions with mutagenesis (e.g., alanine scanning of predicted binding residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
